2-(Trifluoromethyl)pyrimidine-5-carboxamide
Overview
Description
2-(Trifluoromethyl)pyrimidine-5-carboxamide is a chemical compound with the CAS Number: 1378340-42-1 . It has a molecular weight of 191.11 .
Synthesis Analysis
The synthesis of trifluoromethyl pyrimidine derivatives has been discussed in several papers . For instance, one paper discusses the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another paper discusses the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H, (H2,10,13) . The average mass is 148.086 Da and the monoisotopic mass is 148.024826 Da .Scientific Research Applications
1. Inhibitors of NF-kappaB and AP-1 Gene Expression
- Study Overview : Research by Palanki et al. (2000) focused on improving the oral bioavailability of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors.
- Findings : It was found that certain substitutions on the pyrimidine ring affected the compound's activity and bioavailability. The carboxamide group at the 5-position was critical for activity, and fluorine substitution at the 2-position maintained comparable activity (Palanki et al., 2000).
2. Anti-Inflammatory Agent
- Study Overview : Research conducted by Rajeswaran and Srikrishnan (2008) investigated 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, an isomer of a nucleoside found in chronic myelogenic leukemia patients.
- Findings : This compound showed anti-inflammatory properties and had a distinct conformation and bonding pattern, differing from its isomer (Rajeswaran & Srikrishnan, 2008).
3. Antitumor Activities
- Study Overview : Xin (2012) synthesized and assessed the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide.
- Findings : The synthesized compound displayed significant antitumor activities, indicating the potential of trifluoromethyl pyrimidine derivatives in cancer treatment (Xin, 2012).
4. Treatment of Diabetes
- Study Overview : A 2021 study by Sabnis explored novel pyrimidine-5-carboxamide compounds as NNMT inhibitors for treating diabetes.
- Findings : These compounds showed potential in treating diabetes, metabolic syndrome, and chronic kidney disease, by targeting Nicotinamide N-methyltransferase (NNMT), an enzyme linked to these conditions (Sabnis, 2021).
5. Synthesis and Biological Activity
- Study Overview : Liu et al. (2016) synthesized a compound involving trifluoromethyl pyrazolo pyrimidine and investigated its biological activity.
- Findings : The compound demonstrated effective inhibition on the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent (Liu et al., 2016).
Safety and Hazards
Future Directions
The future directions of research on 2-(Trifluoromethyl)pyrimidine-5-carboxamide could involve its potential use as an effective antifungal and insecticidal agent for crop protection .
Relevant Papers The relevant papers retrieved discuss various aspects of this compound, including its synthesis , molecular structure , chemical reactions , and potential applications .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNBFHZDGTDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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